1-Bromo-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene
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Overview
Description
1-Bromo-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene is an organic compound with the molecular formula C11H12BrNO3. It is a brominated aromatic compound that features a cyclopropylmethoxy group, a methyl group, and a nitro group attached to a benzene ring. This compound is of interest in various fields of chemical research and industrial applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene typically involves a multi-step process. One common method includes the bromination of a precursor compound, such as 2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents and solvents is also considered in industrial settings to minimize hazardous waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or an alkoxide, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst or sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Reduction: Formation of 2-(cyclopropylmethoxy)-4-methyl-5-aminobenzene.
Oxidation: Formation of 2-(cyclopropylmethoxy)-4-carboxy-5-nitrobenzene.
Scientific Research Applications
1-Bromo-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a building block for compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- 1-Bromo-2-(cyclopropylmethoxy)benzene
- 1-Bromo-2-(cyclopropylmethoxy)-4-methoxy-5-methylbenzene
- 1-Bromo-2-(cyclopropylmethoxy)-3-methoxy-4-methylbenzene
Uniqueness: 1-Bromo-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene is unique due to the presence of both a nitro group and a cyclopropylmethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group enhances its electron-withdrawing properties, while the cyclopropylmethoxy group introduces steric hindrance and influences the compound’s overall conformation .
Properties
Molecular Formula |
C11H12BrNO3 |
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Molecular Weight |
286.12 g/mol |
IUPAC Name |
1-bromo-2-(cyclopropylmethoxy)-4-methyl-5-nitrobenzene |
InChI |
InChI=1S/C11H12BrNO3/c1-7-4-11(16-6-8-2-3-8)9(12)5-10(7)13(14)15/h4-5,8H,2-3,6H2,1H3 |
InChI Key |
WDSNRIJYVQUGEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)OCC2CC2 |
Origin of Product |
United States |
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